MK-677(Ibutamoren)
Overview
Description
Synthesis Analysis
The synthesis of MK-677 has been detailed in various studies, highlighting its complex chemical composition and the steps required to achieve its potent growth hormone-releasing effects. An improved synthesis route utilizing the Fischer indole/reduction strategy was described, optimizing the preparation of key intermediates and achieving a more efficient synthesis process (Qi et al., 2012).
Molecular Structure Analysis
The molecular structure of MK-677 is characterized by a spiroindoline-based core, essential for its activity as a growth hormone secretagogue. The structure's complexity and the specific functional groups contribute to its ability to interact with the ghrelin receptor, mimicking the action of ghrelin and promoting the secretion of growth hormone.
Chemical Reactions and Properties
MK-677 undergoes various chemical reactions in biological systems, leading to the production of metabolites. Studies have identified numerous metabolites resulting from the oxidation of MK-677, including hydroxylated metabolites, and the dissociation of side chains, demonstrating the compound's extensive metabolism in the body (Philip et al., 2022).
Scientific Research Applications
Detection in Biological Samples : Dmitrieva et al. (2018) developed a method to detect MK-677 in urine. This is crucial in anti-doping efforts in sports (Dmitrieva et al., 2018).
Use in Sports Doping and Equine Studies : Viljanto et al. (2022) and Cutler et al. (2022) studied the detection of MK-677 in equine hair and its metabolism in horses, respectively. These studies highlight the potential abuse of MK-677 in sports, including horse racing (Viljanto et al., 2022) (Cutler et al., 2022).
Characterization of Metabolites in Horses : Philip et al. (2022) identified 22 metabolites of MK-677 in horses, providing insight into its transformation in the body and aiding in doping detection (Philip et al., 2022).
Pediatric Growth Hormone Deficiency (PGHD) : Studies by Bright et al. (2022) and Codner et al. (2001) explored the use of MK-677 in treating PGHD. Bright et al. found it effective in eliciting growth hormone (GH) responses, while Codner et al. observed increases in GH, IGF-I, and IGFBP-3 levels in children with GH deficiency (Bright et al., 2022) (Codner et al., 2001).
Alzheimer's Disease : Sevigny et al. (2008) investigated whether MK-677 could slow Alzheimer's disease progression. However, despite increasing serum IGF-1 levels, it was ineffective in slowing symptom progression (Sevigny et al., 2008).
Effects on Body Composition in Older Adults : Nass et al. (2008) studied MK-677's effects on body composition and clinical outcomes in older adults. They found that it increased GH levels and had various effects on body composition (Nass et al., 2008).
Diet-induced Catabolism : Murphy et al. (1998) demonstrated that MK-677 can reverse diet-induced protein catabolism, suggesting potential therapeutic use in catabolic patients (Murphy et al., 1998).
Treatment of Obese Subjects : Svensson et al. (1998) found that MK-677 treatment in obese males increased GH secretion, fat-free mass, and energy expenditure (Svensson et al., 1998).
Combination Therapy for Osteoporosis : Murphy et al. (2001) explored the combined effects of MK-677 and alendronate on bone turnover and density in postmenopausal osteoporotic women (Murphy et al., 2001).
Synthesis of MK-677 : Maligres et al. (1997) described the synthesis of MK-677, providing insights into its chemical production (Maligres et al., 1997).
Future Directions
MK-677 was designed to be administered to patients suffering from either a growth hormone deficiency or muscle wastage . As a remedy, MK-677 will increase the secretion of growth hormone from the pituitary gland, and as a result of the increased growth hormone levels, IGF-1 levels will increase . It is currently in clinical trials and has successfully passed numerous human trials . Future studies may reveal that doses as high as 50 mg provide additional benefits .
properties
IUPAC Name |
2-amino-2-methyl-N-[(2R)-1-(1-methylsulfonylspiro[2H-indole-3,4'-piperidine]-1'-yl)-1-oxo-3-phenylmethoxypropan-2-yl]propanamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H36N4O5S/c1-26(2,28)25(33)29-22(18-36-17-20-9-5-4-6-10-20)24(32)30-15-13-27(14-16-30)19-31(37(3,34)35)23-12-8-7-11-21(23)27/h4-12,22H,13-19,28H2,1-3H3,(H,29,33)/t22-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMUPQWIGCOZEOY-JOCHJYFZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)NC(COCC1=CC=CC=C1)C(=O)N2CCC3(CC2)CN(C4=CC=CC=C34)S(=O)(=O)C)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C(=O)N[C@H](COCC1=CC=CC=C1)C(=O)N2CCC3(CC2)CN(C4=CC=CC=C34)S(=O)(=O)C)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H36N4O5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90166700 | |
Record name | Ibutamoren | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90166700 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
528.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ibutamoren | |
CAS RN |
159634-47-6 | |
Record name | Ibutamoren | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=159634-47-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ibutamoren [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0159634476 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ibutamoren | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90166700 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 159634-47-6 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | IBUTAMOREN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GJ0EGN38UL | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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